molecular formula C9H15ClN2O2 B037100 N-(5-Aminopentyl)maleimide hydrochloride salt CAS No. 510709-83-8

N-(5-Aminopentyl)maleimide hydrochloride salt

Cat. No.: B037100
CAS No.: 510709-83-8
M. Wt: 218.68 g/mol
InChI Key: ZKRSYXWTVSTKLW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is commonly used in biochemistry and molecular biology research

Mode of Action

Maleimide compounds are known to react with thiol groups in proteins, forming stable thioether bonds . This suggests that N-(5-Aminopentyl)maleimide hydrochloride salt may interact with its targets through a similar mechanism.

Action Environment

It is known that this compound is sensitive to light, moisture, and heat , suggesting that these factors could potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopentyl)maleimide hydrochloride salt typically involves the reaction of maleimide with 5-aminopentylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for mass production. The compound is often purified using techniques such as recrystallization and high-performance liquid chromatography (HPLC) to achieve a purity of over 96% .

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopentyl)maleimide hydrochloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and nucleophiles. Typical reaction conditions involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, Michael addition reactions with thiols can produce thioether derivatives .

Scientific Research Applications

N-(5-Aminopentyl)maleimide hydrochloride salt has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    N-(5-Aminopentyl)maleimide: Similar structure but without the hydrochloride salt.

    N-(6-Aminohexyl)maleimide: Longer carbon chain in the amino group.

    N-(4-Aminobutyl)maleimide: Shorter carbon chain in the amino group.

Uniqueness

N-(5-Aminopentyl)maleimide hydrochloride salt is unique due to its specific chain length and the presence of the hydrochloride salt, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly suitable for biological and medicinal applications .

Properties

IUPAC Name

1-(5-aminopentyl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;/h4-5H,1-3,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRSYXWTVSTKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633313
Record name 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510709-83-8
Record name 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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